molecular formula C11H17N5O5 B1211035 1-Methylisoguanosine CAS No. 73027-05-1

1-Methylisoguanosine

Cat. No.: B1211035
CAS No.: 73027-05-1
M. Wt: 299.28 g/mol
InChI Key: QPKAXGGZEQOSRT-AFPKLJJXSA-N
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Description

1-Methylisoguanosine is a naturally occurring nucleoside derivative, primarily isolated from marine organisms such as sponges and nudibranchs It is structurally similar to guanosine, differing by the presence of a methyl group at the nitrogen-1 position

Preparation Methods

1-Methylisoguanosine can be synthesized through the methylation of isoguanosine . The synthetic route typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.

Chemical Reactions Analysis

1-Methylisoguanosine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous or organic solvents, varying temperatures, and specific catalysts depending on the desired reaction. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

1-Methylisoguanosine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

73027-05-1

Molecular Formula

C11H17N5O5

Molecular Weight

299.28 g/mol

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3,4-dihydropurin-2-one

InChI

InChI=1S/C11H17N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,9-10,17-19H,2,12H2,1H3,(H,14,20)/t4-,6-,7-,9?,10-/m1/s1

InChI Key

QPKAXGGZEQOSRT-AFPKLJJXSA-N

SMILES

CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

CN1C(=C2C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

Synonyms

1-methylisoguanosine
doridosine
N(1)-methylisoguanosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylisoguanosine
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1-Methylisoguanosine
Reactant of Route 3
1-Methylisoguanosine
Reactant of Route 4
1-Methylisoguanosine
Reactant of Route 5
1-Methylisoguanosine
Reactant of Route 6
1-Methylisoguanosine

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